Polymer Morphology Control: Trans Isomer Increases Crystalline Regularity and Melting Point
In the synthesis of biodegradable cycloaliphatic polyesters, the trans isomer of 1,4-cyclohexanedicarboxylic acid increases the regularity of the polymer chain, modifying the crystalline morphology and resulting in an increase in melting point compared to polymers derived from the cis isomer [1]. This differential impact on polymer morphology is a direct consequence of the extended, rigid conformation of the trans-cyclohexane ring, which contrasts with the 'kinked' structure of the cis isomer, leading to disrupted crystallinity in the latter [2].
| Evidence Dimension | Polymer Crystallinity and Thermal Behavior |
|---|---|
| Target Compound Data | Polyesters derived from trans-1,4-cyclohexanedicarboxylic acid exhibit higher melting points and enhanced crystalline regularity compared to cis-derived polymers |
| Comparator Or Baseline | Polyesters derived from cis-1,4-cyclohexanedicarboxylic acid |
| Quantified Difference | Trans-derived polymers show a significant increase in melting point; the cis isomer disrupts crystallinity |
| Conditions | Melt polycondensation synthesis of cycloaliphatic polyesters for biomedical applications |
Why This Matters
For procurement in polymer synthesis, selection of the trans isomer is critical for achieving desired thermal and mechanical properties in the final material, particularly for applications requiring high melting points and robust crystalline domains.
- [1] Barriau, E., Cormack, P. A. G., Daly, J. H., Liggat, J. J., & Quincy, A. (2002). Synthesis and characterisation of an extended series of biodegradable cycloaliphatic polyesters. European Cells and Materials, 4(Suppl.), 100. Retrieved from https://strathprints.strath.ac.uk/57408/ View Source
- [2] Ringsdorf, H., Starkweather, H. W., Reck, B., & Gardner, K. H. (1989). Combined main-chain side-group liquid-crystalline polymers. Die Makromolekulare Chemie, 190(10), 2511–2530. https://doi.org/10.1002/macp.1989.021901017 View Source
